Product packaging for Fmoc-N-Me-D-Ala-OH(Cat. No.:CAS No. 138774-92-2)

Fmoc-N-Me-D-Ala-OH

Cat. No.: B557644
CAS No.: 138774-92-2
M. Wt: 325.4 g/mol
InChI Key: JOFHWKQIQLPZTC-GFCCVEGCSA-N
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Description

Significance of N-Methylated Amino Acids in Peptide Science

N-methylated amino acids are derivatives of standard amino acids where a methyl group has been added to the backbone amide nitrogen. This seemingly minor modification is a powerful tool in peptide science and medicinal chemistry. nbinno.comresearchgate.net The incorporation of N-methylated residues into a peptide sequence can dramatically alter its properties. merckmillipore.com Nature itself utilizes N-methylation in numerous bioactive peptides to modulate biological function. nih.govresearchgate.netnih.gov For researchers, these specialized building blocks are crucial for overcoming the inherent limitations of natural peptides, such as poor stability and low bioavailability, thereby paving the way for more effective peptide-based therapeutics. nbinno.comresearchgate.net

Evolution of Protecting Group Strategies in Peptide Synthesis

The chemical synthesis of peptides is a complex process that requires the precise formation of amide bonds between amino acids. lgcstandards.com This necessitates the use of "protecting groups" to temporarily block reactive functional groups and prevent unwanted side reactions. americanpeptidesociety.org Early peptide synthesis relied on protecting groups like the carbobenzoxy (Z) group, which required harsh removal conditions. A significant advancement was the development of the acid-labile tert-butyloxycarbonyl (Boc) group, which became a cornerstone of solid-phase peptide synthesis (SPPS) pioneered by R.B. Merrifield. lgcstandards.com

However, the major breakthrough for modern peptide chemistry was the introduction of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group by Atherton and Sheppard. lgcstandards.com The Fmoc strategy offers the significant advantage of using mild basic conditions for its removal, typically with a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). americanpeptidesociety.orgwikipedia.org This orthogonality allows for the use of acid-labile protecting groups for amino acid side chains, which remain intact during the iterative deprotection of the N-terminus. lgcstandards.com The mildness and efficiency of Fmoc chemistry have made it the dominant strategy for SPPS, particularly for the synthesis of long and complex peptides. lgcstandards.comamericanpeptidesociety.org

Role of N-Methylation in Modulating Peptide Bioactivity and Pharmacokinetics

The strategic N-methylation of a peptide backbone is a key tactic for enhancing its therapeutic potential by improving its pharmacological properties. researchgate.netnih.gov This modification imparts several beneficial characteristics:

Increased Proteolytic Stability : Proteases, the enzymes that degrade peptides, often target and cleave the amide bonds of the peptide backbone. The steric hindrance provided by the N-methyl group shields this bond from enzymatic attack, significantly increasing the peptide's half-life in biological systems. nbinno.comresearchgate.net

Enhanced Cell Permeability and Bioavailability : N-methylation reduces the hydrogen-bonding capacity of the amide backbone and can increase lipophilicity. researchgate.netnbinno.com These changes can improve a peptide's ability to cross cell membranes and enhance its oral bioavailability, which are critical properties for drug candidates. nih.govmdpi.com

Overview of Fmoc-N-Me-D-Ala-OH as a Specialized Building Block

This compound is a highly specialized amino acid derivative designed for use in Fmoc-based solid-phase peptide synthesis. chemimpex.com It uniquely combines three critical structural features:

The Fmoc group , which provides temporary, base-labile protection of the alpha-amino group, making it fully compatible with the most common SPPS workflows. chemimpex.com

The N-methyl group on the backbone nitrogen, which is used to confer the benefits of enhanced stability and conformational constraint. chemimpex.com

The D-alanine stereochemistry, which is the non-natural mirror image of L-alanine. The incorporation of D-amino acids is another established strategy to increase resistance to proteolysis and to induce specific secondary structures like beta-turns.

This combination makes this compound a powerful building block for medicinal chemists aiming to design novel peptide-based therapeutics with precisely controlled structures and improved drug-like properties. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H19NO4 B557644 Fmoc-N-Me-D-Ala-OH CAS No. 138774-92-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-12(18(21)22)20(2)19(23)24-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17H,11H2,1-2H3,(H,21,22)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFHWKQIQLPZTC-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350930
Record name N-Fmoc-N-methyl-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138774-92-2
Record name N-Fmoc-N-methyl-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Physicochemical Properties of Fmoc N Me D Ala Oh

The physical and chemical properties of Fmoc-N-Me-D-Ala-OH are fundamental to its handling, storage, and application in peptide synthesis. As a white to off-white crystalline powder, its characteristics are well-defined. chemimpex.com

PropertyValue
CAS Number 138774-92-2 chemimpex.com
Molecular Formula C₁₉H₁₉NO₄ chemimpex.com
Molecular Weight 325.36 g/mol sigmaaldrich.com
Appearance White to off-white powder chemimpex.com
Melting Point ~155 °C chemimpex.com
Optical Rotation [α]²⁰_D = +20 ± 2° (c=1 in DMF) chemimpex.com
Solubility Soluble in DMF and other common organic solvents used in peptide synthesis. chemimpex.com
Storage Recommended storage at 2-8°C. chemimpex.comsigmaaldrich.com

Synthesis and Purification of Fmoc N Me D Ala Oh

The synthesis of N-methylated amino acids for Fmoc-based SPPS requires a multi-step process, as direct methylation can be challenging. While various methods exist, a common and effective strategy is the Biron-Kessler method, which can be adapted for solid-phase synthesis. mdpi.comnih.gov This approach enhances efficiency and simplifies purification. researchgate.net

The general synthetic route involves several key stages:

StepDescription
1. Resin Anchoring The starting material, Fmoc-D-Ala-OH, is first anchored to a solid support, such as a 2-chlorotrityl chloride (2-CTC) resin. This temporarily protects the carboxylic acid group. mdpi.comnih.gov
2. Fmoc Deprotection The Fmoc group is removed from the resin-bound amino acid using a piperidine (B6355638) solution to expose the primary amine.
3. Sulfonamide Formation The exposed amine is reacted with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl). The resulting sulfonamide makes the remaining amide proton acidic and susceptible to methylation. mdpi.com
4. N-Methylation The crucial methylation step is performed using a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base. mdpi.comnih.gov
5. o-NBS Deprotection The o-NBS protecting group is removed to liberate the now-methylated secondary amine. nih.gov
6. Fmoc Re-protection The N-methylated amine is reprotected with an Fmoc group, typically using Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide). chemicalbook.com
7. Cleavage and Purification The final product, Fmoc-N-Me-D-Ala-OH, is cleaved from the solid support using mild acidic conditions. The crude product is then purified, typically by recrystallization or column chromatography, to yield a highly pure compound suitable for peptide synthesis.

Applications of Fmoc N Me D Ala Oh in Peptide Synthesis

Fmoc-N-Me-D-Ala-OH serves as a critical building block in the synthesis of modified peptides with tailored properties for research in pharmacology and biochemistry. chemimpex.com Its primary application is within Fmoc-based solid-phase peptide synthesis (SPPS), where it is incorporated into a growing peptide chain to introduce a specific N-methylated D-amino acid residue. chemimpex.com

The inclusion of this residue is a deliberate design choice to achieve specific therapeutic goals:

Application AreaResearch Objective
Drug Development To create novel peptide drug candidates with improved efficacy and pharmacokinetic profiles, such as enhanced stability against enzymatic degradation and better cell permeability. chemimpex.com
Protein Engineering To modify the structure and function of proteins or peptides, for instance, by stabilizing a particular conformation required for biological activity. chemimpex.com
Conformational Studies To investigate the relationship between peptide structure and function by systematically replacing standard amino acids with conformationally constrained analogs like N-Me-D-Ala.
Peptidomimetics To design peptidomimetics (compounds that mimic natural peptides) that target biological receptors implicated in diseases such as cancer or neurological disorders. chemimpex.com

Analytical Characterization

To ensure the quality and suitability of Fmoc-N-Me-D-Ala-OH for peptide synthesis, its identity, purity, and stereochemical integrity must be rigorously verified using a combination of analytical techniques.

Analytical MethodPurposeTypical Findings
High-Performance Liquid Chromatography (HPLC) To determine chemical and enantiomeric purity. sigmaaldrich.comPurity is typically ≥98%, with enantiomeric purity often exceeding 99.5%. chemimpex.com
Mass Spectrometry (MS) To confirm the molecular weight of the compound.The observed mass will correspond to the calculated molecular weight of C₁₉H₁₉NO₄ (325.36 Da). sigmaaldrich.com
Infrared (IR) Spectroscopy To identify the characteristic functional groups present in the molecule. The spectrum will show absorption bands corresponding to the Fmoc group, the carboxylic acid, and the N-methyl amide structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy To provide a detailed structural confirmation of the molecule.¹H and ¹³C NMR spectra will confirm the presence and connectivity of all atoms, including the methyl group on the nitrogen and the protons of the D-alanine and Fmoc moieties.
Polarimetry To confirm the specific D-stereochemistry of the alanine (B10760859) residue.The measured optical rotation will be positive, confirming the D-configuration. chemimpex.com

Structural and Conformational Effects of the N Me D Ala Residue in Peptides

Innovative Solution-Phase Synthesis Approaches for Fmoc-N-Me-D-Ala-OH

Oxazolidinone Intermediate Methodologies with Lewis Acid Catalysis

A highly efficient and enantioselective method for synthesizing N-methylated amino acids involves the formation of 5-oxazolidinone (B12669149) intermediates, followed by their reductive opening. This strategy is particularly effective for preparing Fmoc-protected N-methyl amino acids, including this compound.

The general pathway begins with the N-protected amino acid (e.g., Fmoc-amino acid), which is reacted with formaldehyde (B43269) or a formaldehyde equivalent to form the corresponding 5-oxazolidinone. This cyclic intermediate is then subjected to reductive cleavage of the oxazolidinone ring. Lewis acids, such as aluminum chloride (AlCl₃) or zinc bromide (ZnBr₂), in conjunction with a reducing agent like triethylsilane (TES), catalyze this ring-opening reaction. This process yields the desired N-methylated amino acid with high efficiency and, importantly, minimizes racemization, a critical factor for maintaining stereochemical integrity.

Table 1: Lewis Acid Catalyzed Reductive Opening of Oxazolidinones for N-Methyl Amino Acid Synthesis

Lewis AcidReductive AgentTypical ConditionsReported YieldsKey AdvantagesReferences
AlCl₃TESDCM, <4hHighEfficient, low racemization nih.govacs.orgscispace.com
ZnBr₂TESDCMHighEfficient, low racemization scispace.com
TES/TFATESDCM/TFAHighMild, efficient, low racemization nih.govacs.orgscispace.comresearchgate.net

This methodology has been successfully applied to synthesize a range of Fmoc-N-methyl amino acids, including this compound, making it a cornerstone for accessing these important building blocks. nih.govacs.orgacs.orgchemimpex.comsigmaaldrich.comchemimpex.commedchemexpress.com

Chemoenzymatic Synthesis Pathways for N-Methylated Amino Acids

Chemoenzymatic approaches leverage the specificity and efficiency of enzymes to achieve complex chemical transformations. While direct chemoenzymatic synthesis of this compound is not extensively documented, the broader field of chemoenzymatic synthesis of N-methylated amino acids and peptides is advancing.

N-methyl amino acids (N-Me AAs) are prevalent in many natural products, contributing to enhanced conformational rigidity, improved membrane permeability, and increased resistance to proteases. asm.org Research is exploring the ribosomal synthesis of N-methyl peptides by chemically charging tRNAs with N-methyl amino acids, offering a route to incorporate these modified residues into peptides synthesized via biological machinery. nih.gov Furthermore, enzymes such as amino acid aminotransferases can be employed in chemoenzymatic cascades for the synthesis of non-canonical amino acids, including N-methylated variants, often involving intermediate imine formation and stereoselective reduction. nih.gov These enzymatic strategies hold potential for future development of more sustainable and specific routes to N-methylated amino acids for peptide synthesis.

Green Chemistry Principles in this compound Production

The pharmaceutical industry's increasing focus on sustainability has driven the adoption of green chemistry principles in the synthesis of active pharmaceutical ingredients (APIs), including peptide-based therapeutics. This involves minimizing hazardous waste, reducing energy consumption, and using environmentally benign solvents and reagents.

Traditional solid-phase peptide synthesis (SPPS) often relies on hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), which contribute significantly to waste generation. advancedchemtech.comtandfonline.comrsc.org Consequently, research is actively exploring greener alternatives.

Table 2: Green Solvents for Fmoc-SPPS and N-Methyl Amino Acid Synthesis

SolventApplication in SPPSAdvantagesCompatibility with this compound SynthesisReferences
2-MeTHFCoupling, Washing, Fmoc RemovalDerived from renewable resources, less toxicEvaluated for Fmoc-SPPS acs.orgacs.org
Ethyl AcetateWashingGreen alternativeCompatible with some SPPS steps acs.orgrsc.org
CyreneAmide coupling, Peptide synthesisBio-based, alternative to DMFCan replace DMF in amide coupling scispace.com
Anisole/DMSO (17:3)Coupling, Fmoc removalRecyclable, outperforms DMFUsed in flow chemistry peptide synthesis chemrxiv.org
Water-based systemsPotential solventEnvironmentally friendlyLimited direct application for Fmoc-SPPS advancedchemtech.com

Bio-based solvents, such as Cyrene, derived from cellulose, are emerging as promising replacements for traditional dipolar aprotic solvents like DMF in amide coupling and peptide synthesis. scispace.com Furthermore, amino acids themselves can serve as precursors for bio-based ionic liquids and natural deep eutectic solvents (NADES), offering tunable properties and reduced environmental impact. at.uaresearchgate.netnih.gov The successful integration of these solvents into Fmoc-based peptide synthesis protocols is a key area of ongoing research.

Table 3: Waste Minimization and Green Chemistry Strategies in Peptide Synthesis

StrategyDescriptionImpact on SustainabilityRelevant for this compound ProductionReferences
In Situ Fmoc RemovalCombining coupling and Fmoc deprotection stepsReduces solvent use (up to 75%), fewer wash stepsApplicable to this compound incorporation peptide.comtandfonline.comdigitellinc.comrsc.org
Flow ChemistryContinuous processingImproved atom economy, reduced solvent usageCan be used for synthesis of this compound and peptides chemrxiv.org
Solvent RecyclingReusing solventsReduces waste generation and costGeneral green chemistry principle chemrxiv.orgnih.gov
Bio-based SolventsUsing renewable solventsLower environmental impact, reduced toxicityApplicable to synthesis steps scispace.comat.uaresearchgate.netnih.govrsc.org

Strategies such as combining coupling and Fmoc deprotection steps into a single operation (in situ Fmoc removal) significantly reduce the number of wash cycles and associated solvent usage, potentially saving up to 75% of solvent. peptide.comtandfonline.comdigitellinc.comrsc.org Continuous flow chemistry also offers advantages in terms of atom economy and solvent reduction. chemrxiv.org Implementing solvent recycling protocols and optimizing reaction conditions to minimize the use of excess reagents further contribute to reducing the environmental footprint of peptide synthesis. chemrxiv.orgnih.gov

Derivatization Strategies for Advanced this compound Precursors

This compound serves as a crucial building block, and its utility is enhanced by the specific properties conferred by the N-methyl group and the Fmoc protecting group. The N-methyl modification can improve peptide stability against enzymatic degradation and influence secondary structure formation, while the Fmoc group allows for facile and selective deprotection under mild basic conditions during peptide chain elongation.

In peptide synthesis, this compound is incorporated using standard peptide coupling reagents. These include carbodiimide-based reagents such as N,N′-diisopropylcarbodiimide (DIC) in combination with additives like OxymaPure, or phosphonium (B103445)/uronium salt-based reagents such as HATU or HBTU. These reagents facilitate the formation of the amide bond between the carboxyl group of this compound and the free amino group of the growing peptide chain.

Table 4: Common Coupling Reagents for this compound in Peptide Synthesis

Coupling Reagent SystemKey ReagentsTypical ConditionsAdvantagesReferences
Carbodiimide/AdditiveDIC/OxymaPureDMF, RTEfficient coupling, low racemization tandfonline.compeptide.comtandfonline.comdigitellinc.com
Phosphonium SaltsHATUDMF, RTHigh efficiency, rapid coupling scispace.com
Uronium SaltsHBTUDMF, RTEfficient coupling tandfonline.com

The synthesis of N-methyl amino acids compatible with Fmoc-SPPS often involves strategies that protect the carboxyl group, methylate the amine, and then re-establish the Fmoc protection, ensuring compatibility with standard SPPS protocols. acs.orgacs.orgresearchgate.netnih.govnih.gov These synthetic routes are designed to provide this compound and its analogues in high purity and yield, ready for incorporation into complex peptide sequences.

Site-Selective Functionalization of the N-Methylated Alanine (B10760859) Scaffold

Site-selective functionalization of the N-methylated alanine scaffold, particularly after its incorporation into a peptide chain or as a pre-functionalized building block, allows for the introduction of specific modifications without affecting other parts of the molecule. While direct functionalization of the N-methyl group itself is challenging due to its low reactivity, strategies often focus on modifying the carboxyl group or introducing functional handles elsewhere on the molecule or the scaffold.

One approach involves utilizing the carboxyl group of this compound for esterification or amide formation, which can then serve as a point for further elaboration. For instance, the use of 2-chlorotrityl chloride (2-CTC) resin in solid-phase synthesis allows for the temporary protection of the carboxylic acid, facilitating subsequent N-methylation steps nih.govresearchgate.net. This strategy enables the synthesis of Fmoc-N-Me-AA-OH derivatives where the carboxylic acid is protected, allowing for selective reactions on other parts of the molecule if present.

Research has explored the use of orthogonal protecting group strategies in peptide synthesis, where the Fmoc group is removed by basic conditions (e.g., piperidine), while side-chain protecting groups are removed by acidic conditions (e.g., trifluoroacetic acid, TFA) peptide.com. This orthogonality is key for site-selective modifications. For example, if a derivative of this compound were to be synthesized with a functionalized side chain (e.g., a protected hydroxyl or amine on a modified alanine side chain), the Fmoc group could be selectively removed for coupling, while the side chain protecting group remains intact until later stages.

While direct functionalization of the N-methyl group is less common, indirect methods can be employed. For example, if the alanine scaffold is part of a larger molecule, specific reactions targeting other functional groups on that molecule could be performed, indirectly "functionalizing" the N-methylated alanine scaffold within its context. However, the primary focus in the synthesis of this compound derivatives lies in constructing the core N-methylated amino acid with the desired side chain and Fmoc protection.

Synthesis of N-Methylated Alanine Analogs with Distinct Side Chains

The synthesis of N-methylated alanine analogs with distinct side chains involves creating Fmoc-protected N-methylated amino acids where the original methyl side chain of alanine is replaced or modified. This allows for the introduction of a wide array of unnatural amino acids into peptide sequences.

A common strategy for preparing Fmoc-N-Me-AA-OH derivatives involves N-methylation of pre-formed Fmoc-protected amino acids. The Biron-Kessler method, based on Fukuyama's work, is a prominent approach. This method typically involves protecting the alpha-amino group with a group like 2-nitrobenzenesulfonyl (o-NBS), which acidifies the remaining NH group, making it amenable to methylation. After methylation, the o-NBS group is removed, and the alpha-amino group is then protected with the Fmoc group nih.gov. This process can be adapted for various amino acids, including those with protected side chains. For instance, Fmoc-Thr(tBu)-OH and Fmoc-βAla-OH have been successfully synthesized using this method with high yield and purity, employing either dimethyl sulfate (B86663) or methyl iodide as the methylating agent nih.govresearchgate.net.

Another approach for synthesizing N-methylated amino acids involves the use of 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid nih.govresearchgate.net. This solid-phase method allows for the N-methylation of amino acids, followed by Fmoc protection. The choice of methylating agent (e.g., dimethyl sulfate or methyl iodide) and reaction conditions are critical for achieving high yields and purity.

The synthesis of N-methylated analogs with distinct side chains is achieved by applying these N-methylation strategies to amino acids other than alanine. For example, the synthesis of Fmoc-N-Me-Thr(tBu)-OH and Fmoc-N-Me-βAla-OH exemplifies this, where the "distinct side chain" is the tert-butyl protected hydroxyl group in threonine or the beta-amino ethyl group in beta-alanine, respectively nih.govresearchgate.net. The general principle involves starting with an appropriately protected amino acid, performing the N-methylation, and then ensuring the alpha-amino group is protected with the Fmoc moiety.

The selection of protecting groups for side chains is crucial to ensure orthogonality with the Fmoc group and the N-methylation process. For example, tert-butyl (tBu) and trityl (Trt) groups are commonly used for side-chain protection in Fmoc/tBu SPPS, as they are acid-labile and thus orthogonal to the base-labile Fmoc group peptide.comgoogle.comacs.org.

Strategies for Incorporating this compound into "Difficult Sequences" in Solid-Phase Peptide Synthesis

"Difficult sequences" in solid-phase peptide synthesis (SPPS) are often characterized by a high propensity for the growing peptide chain to aggregate. nih.govresearchgate.net This phenomenon, driven by intermolecular hydrogen bonding that leads to the formation of stable secondary structures like β-sheets, can render the N-terminus of the peptide inaccessible for subsequent acylation and deprotection steps. nih.govsigmaaldrich.comnih.gov Peptides rich in hydrophobic and β-branched amino acids are particularly prone to aggregation. nih.gov

The introduction of N-methylated residues like this compound is a highly effective strategy to mitigate aggregation during SPPS. The N-methyl group on the amide backbone acts as a "structure-breaker" by eliminating the possibility of hydrogen bond donation at that position. researchgate.netnih.gov This disruption of the regular hydrogen-bonding pattern hinders the formation and stabilization of interchain β-sheet structures that are the primary cause of aggregation. sigmaaldrich.compeptide.com

By strategically placing an N-methylated amino acid within a hydrophobic or aggregation-prone sequence, the peptide's propensity to fold into insoluble structures on the resin is significantly reduced. sigmaaldrich.com N-methylated amino acids can function as turn inducers, altering the peptide backbone's conformation in a way that discourages linear, self-associating structures. researchgate.net This leads to improved solvation of the peptide-resin complex, better reaction kinetics for both coupling and deprotection steps, and ultimately, higher purity and yield of the crude peptide product. sigmaaldrich.com

While beneficial for preventing aggregation, the N-methyl group on this compound presents a significant steric obstacle for the incoming activated amino acid. The N-methylated amine is a tertiary amine, which is less nucleophilic and more sterically crowded than a secondary amine, making peptide bond formation slow and often incomplete. peptide.comscielo.org.mx This challenge is particularly pronounced when coupling another N-methylated amino acid or a bulky residue onto an N-methylated N-terminus. peptide.compeptide.com To overcome this, specialized coupling conditions, including advanced reagents and optimized additives and bases, are required.

The choice of coupling reagent is critical for achieving high efficiency when incorporating this compound. Standard carbodiimide-based activators are often insufficient. Phosphonium and aminium/uronium salt-based reagents have demonstrated superior performance for these challenging couplings.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is widely recognized as a highly effective reagent for coupling sterically hindered and N-methylated amino acids. peptide.combachem.comomizzur.com It reacts with the carboxylic acid to form a highly reactive OAt-ester, which facilitates rapid acylation. merckmillipore.com

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) , while a popular and efficient reagent for standard couplings, is generally considered less effective than HATU for N-methylated residues. peptide.combachem.com

PyAOP ((7-Aza-benzotriazol-1-yloxy)-tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium salt-based reagent that is particularly effective for coupling N-methylated amino acids, including in difficult dipeptide formations involving two N-methylated residues. peptide.com Like HATU, it forms a reactive OAt-ester.

PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) is another powerful phosphonium reagent noted for its high reactivity, making it suitable for difficult couplings involving N-methylated amino acids where other reagents may fail. bachem.compeptide.com

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation uronium salt that incorporates an OxymaPure moiety. Its reactivity is comparable to HATU, but it offers advantages in safety (avoiding potentially explosive HOBt/HOAt byproducts) and solubility. bachem.commerckmillipore.com

Coupling ReagentReagent TypeActivating GroupEffectiveness with N-Methylated ResiduesNotes
HATUAminium/Uronium SaltOAt-EsterVery HighHighly efficient, less epimerization. peptide.com
HBTUAminium/Uronium SaltOBt-EsterModerateLess effective than HATU for sterically hindered couplings. peptide.com
PyAOPPhosphonium SaltOAt-EsterVery HighEspecially effective for coupling two adjacent N-methyl amino acids. peptide.com
COMUAminium/Uronium SaltOxyma-EsterVery HighReactivity comparable to HATU with improved safety and solubility profile. bachem.commerckmillipore.com

The reaction environment, specifically the choice of base and the presence of additives, is crucial for optimizing the coupling of this compound.

Additives: Additives like HOAt (1-Hydroxy-7-azabenzotriazole) and its derivatives (e.g., OxymaPure ) are superior to the traditional HOBt (1-Hydroxybenzotriazole). HOAt not only accelerates the coupling reaction but also suppresses racemization more effectively. bachem.comomizzur.com Reagents that incorporate an HOAt moiety, such as HATU and PyAOP, are therefore preferred for these difficult couplings. bachem.com

Bases: A non-nucleophilic tertiary amine base is required to activate the coupling reagents and maintain a basic pH for the reaction. DIPEA (N,N-Diisopropylethylamine) is commonly used, often in a 2:1 molar ratio to the amino acid. peptide.comnih.gov However, for couplings that are particularly prone to racemization, a weaker, more sterically hindered base such as 2,4,6-collidine may be recommended as a substitute for DIPEA. bachem.comchempep.com The amount of base should be carefully controlled, as a large excess can sometimes promote unwanted side reactions.

Synthesis of Cyclic Peptides Containing N-Me-D-Ala Residues

Peptide macrocyclization is a key strategy for constraining peptide conformation, which can lead to increased receptor affinity, selectivity, and stability. nih.govspringernature.comtum.de The inclusion of N-methylated residues like N-Me-D-Ala within the cyclic structure can further enhance its pharmacokinetic properties. researchgate.net

Performing the cyclization step while the peptide is still attached to the solid support (on-resin cyclization) is often the preferred method. nih.gov This approach simplifies purification, as excess reagents and linear byproducts can be washed away before the final cleavage of the cyclic peptide from the resin. nih.gov It also takes advantage of "pseudo-dilution," where the resin-bound nature of the peptide chains favors intramolecular cyclization over intermolecular oligomerization.

Several on-resin macrocyclization strategies can be employed for peptides containing N-Me-D-Ala:

Head-to-Tail Amide Cyclization: This is the most common method, forming a peptide bond between the N-terminal amine and the C-terminal carboxylic acid. For this to occur on-resin, the peptide must be anchored to the support via a side-chain functional group, leaving the C-terminus free. biotage.com Alternatively, after linear assembly, both N-terminal and C-terminal protecting groups are removed, and a coupling reagent (e.g., HATU, PyBOP) is added to facilitate the intramolecular amide bond formation. nih.gov

Thiol-Based Cyclization: Methods like thiol-ene or thiol-Michael "click" chemistry can be used if the linear peptide is designed with a cysteine residue and another residue containing a compatible alkene or vinyl sulfonamide group. nih.govnih.govrsc.org These reactions are often rapid and highly efficient.

Lactam Bridge Formation: Cyclization can be achieved by forming an amide bond between the side chains of an acidic residue (e.g., Aspartic acid or Glutamic acid) and a basic residue (e.g., Lysine).

The presence of an N-methylated residue at or near the cyclization site can influence the kinetics of the reaction due to steric effects and conformational constraints. However, with optimized coupling conditions similar to those used in linear synthesis (e.g., using HATU or PyAOP), on-resin cyclization of N-methylated peptides can be achieved efficiently. nih.govnih.gov

An in-depth examination of the role of this compound in advanced chemical synthesis reveals its significance in the development of complex peptides and engineered proteins. This N-methylated amino acid derivative serves as a critical building block for creating molecules with enhanced structural and functional properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for incorporating Fmoc-N-Me-D-Ala-OH into peptide chains using solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : this compound is typically coupled using Fmoc-SPPS protocols with activating agents such as HOBt/EDC (1-hydroxybenzotriazole/1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF or DCM. The N-methyl group introduces steric hindrance, requiring extended coupling times (30–60 minutes) and double couplings to ensure >95% efficiency. Pre-activation of the amino acid (10 minutes in DMF with HOBt/EDC) improves yield .
  • Key Parameters :

ParameterValue
SolventDMF/DCM (1:1)
Activating AgentsHOBt/EDC (1:1 molar ratio)
Coupling Time30–60 minutes

Q. How can researchers verify the purity and identity of this compound post-synthesis?

  • Methodological Answer : Use reversed-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA over 20 minutes) and LC-MS for molecular weight confirmation (expected [M+H]+: 326.36). NMR (1H, 13C) should confirm the N-methyl singlet at ~2.8 ppm and Fmoc aromatic protons at 7.2–7.8 ppm .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence peptide backbone conformation in β-sheet or α-helix structures?

  • Methodological Answer : The D-configuration disrupts canonical secondary structures by introducing torsional strain. Circular dichroism (CD) spectroscopy and MD simulations can compare peptides synthesized with D- vs. L-isomers. For example, in β-sheet-rich peptides, D-residues reduce inter-strand hydrogen bonding, as shown in studies of amyloidogenic peptides .

Q. What strategies mitigate racemization during the coupling of this compound in SPPS?

  • Methodological Answer : Racemization is minimized by:

  • Maintaining pH < 8 during deprotection (use 20% piperidine in DMF for Fmoc removal).
  • Avoiding excessive base exposure (deprotection time ≤10 minutes).
  • Using low-temperature coupling (4°C) for sensitive sequences.
    • Data Analysis : Monitor racemization via chiral HPLC or Marfey’s reagent derivatization .

Q. How do N-methylation and D-configuration affect protease resistance in therapeutic peptide design?

  • Methodological Answer : N-methylation reduces hydrogen-bonding capacity, while D-configuration evades protease recognition. Test stability by incubating peptides in trypsin/chymotrypsin (37°C, pH 7.4) and quantify degradation via HPLC. For example, N-Me-D-Ala-containing peptides show >80% stability after 24 hours vs. <20% for unmodified analogs .

Contradiction Analysis

Q. Conflicting reports exist on the solubility of this compound in aqueous buffers. How can researchers resolve this?

  • Methodological Answer : Solubility varies with pH and counterions. Dissolve in 1% acetic acid (pH ~3) for aqueous compatibility. For basic conditions, use DMSO co-solvents (<10%). Pre-sonication (10 minutes) enhances dissolution. Confirm solubility via dynamic light scattering (DLS) to detect aggregation .

Experimental Design

Q. What controls are essential when using this compound in peptide libraries for drug discovery?

  • Methodological Answer : Include:

  • Negative controls (unmethylated D-Ala analogs).
  • Positive controls (commercial N-Me-D-Ala-containing peptides).
  • Racemization checks (chiral HPLC post-cleavage).
  • Scale: Use 0.1 mmol resin for initial screens to balance cost and reliability .

Data Interpretation

Q. How to distinguish N-methylation side products (e.g., diketopiperazine) during SPPS with this compound?

  • Methodological Answer : Diketopiperazine forms during prolonged deprotection. Use MALDI-TOF MS to detect truncated peptides (Δm/z = -18 for cyclization). Mitigate by shortening deprotection steps and using pseudoproline dipeptides at aggregation-prone sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.